

Structure-activity relationship (SAR) studies of Antimalarial agent 28

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Compound of Interest		
Compound Name:	Antimalarial agent 28	
Cat. No.:	B12378925	Get Quote

An in-depth analysis of the structure-activity relationship (SAR) of **antimalarial agent 28**, a member of the 2-arylvinylquinoline class of compounds, reveals critical insights into the chemical features that govern its antiplasmodial activity. This technical guide provides a comprehensive overview of the SAR studies, including quantitative data, detailed experimental protocols, and visual representations of the key structural modifications influencing efficacy.

Structure-Activity Relationship of 2-Arylvinylquinolines

Compound 28 is identified as a 6-chloro-2-arylvinylquinoline derivative. The SAR studies around this scaffold have systematically explored the impact of substitutions on both the quinoline core and the arylvinyl moiety to optimize antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium falciparum.

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of compound 28 and its key analogs against various cell lines. The data is extracted from the study by Singh et al., which investigated a series of 2-arylvinylquinolines[1].

Table 1: In Vitro Antiplasmodial Activity of 2-Arylvinylquinoline Analogs



Compound	R¹ (C6-substituent)	R² (Arylvinyl- substituent)	EC50 (nM) vs. P. falciparum Dd2 (CQ-resistant)
8	ОМе	Н	41.2 ± 5.3
9	ОМе	4-NO ₂	28.6 ± 0.9
28	Cl	2,4-diCl	10.9 ± 1.9
29	Cl	4-F	4.8 ± 2.0
31	Cl	4-CF₃	5.9 ± 1.4

Data presented as mean \pm standard deviation.

Table 2: Cytotoxicity and Selectivity Index

Compound	EC50 (nM) vs. HepG2 (Human Liver Cancer Cell Line)	Selectivity Index (SI = HepG2 EC ₅₀ / Dd2 EC ₅₀)
28	>10,000	>917
29	>10,000	>2083
31	>10,000	>1695

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the SAR studies of the 2-arylvinylquinoline series.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the compounds against P. falciparum strains was determined using a SYBR Green I-based fluorescence assay.

Parasite Culture: Chloroquine-resistant (Dd2) and chloroquine-sensitive strains of P.
falciparum were maintained in human erythrocytes in RPMI-1640 medium supplemented



with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

Assay Procedure:

- A stock solution of each test compound in DMSO was serially diluted in media.
- Parasite cultures, synchronized at the ring stage with a parasitemia of 1% and a hematocrit of 2%, were added to 96-well plates containing the compound dilutions.
- The plates were incubated for 72 hours under the same conditions as the parasite culture.
- After incubation, the plates were frozen at -80°C.
- For lysis, the plates were thawed, and SYBR Green I lysis buffer was added to each well.
- The plates were incubated in the dark at room temperature for 1 hour.
- Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
- Data Analysis: The EC₅₀ values were calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the HepG2 human liver cancer cell line using a standard MTT assay.

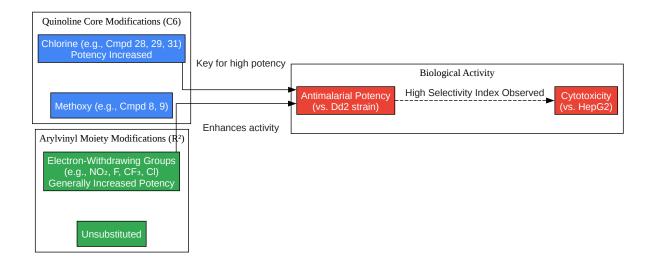
- Cell Culture: HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Assay Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.



- The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
- After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours.
- The formazan crystals were dissolved in DMSO.
- The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The EC₅₀ values were determined from the dose-response curves.

Visualizations

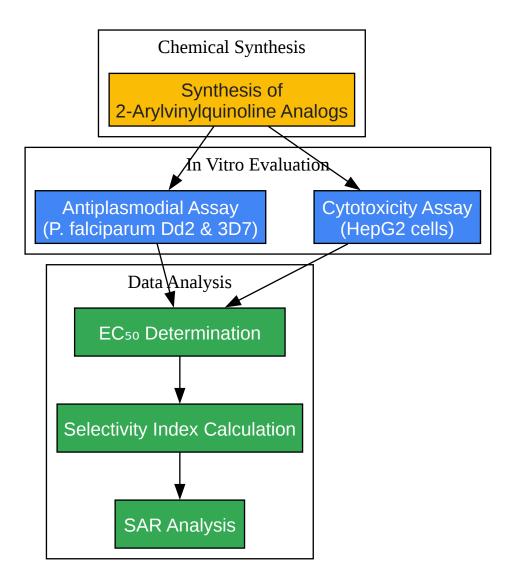
The following diagrams illustrate the key structure-activity relationships and the experimental workflow for the evaluation of the antimalarial agents.





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SAR logical relationships for 2-arylvinylquinolines.



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References



- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines PMC [pmc.ncbi.nlm.nih.gov]
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